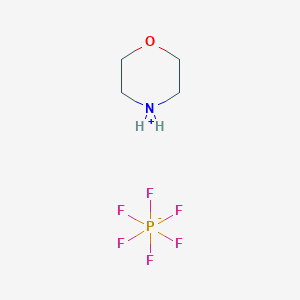

Morpholinium hexafluorophosphate

Description

The exact mass of the compound Morpholinium hexafluorophosphate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Morpholinium hexafluorophosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Morpholinium hexafluorophosphate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

morpholin-4-ium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO.F6P/c1-3-6-4-2-5-1;1-7(2,3,4,5)6/h5H,1-4H2;/q;-1/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFZWZHAPRWKCRJ-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC[NH2+]1.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10F6NOP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379669 | |

| Record name | MORPHOLINIUM HEXAFLUOROPHOSPHATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25866-83-5 | |

| Record name | MORPHOLINIUM HEXAFLUOROPHOSPHATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Morpholin-4-ium hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of Morpholinium Hexafluorophosphate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed methodology for the synthesis and comprehensive characterization of Morpholinium Hexafluorophosphate ([Morph]PF₆), a protic ionic liquid. The synthesis is achieved through a direct acid-base neutralization reaction, a robust and scalable method. This document outlines the underlying chemical principles, provides a detailed, step-by-step experimental protocol, and discusses the critical safety measures required when handling the precursor materials. Furthermore, it establishes a multi-technique framework for the structural verification and purity assessment of the final product, employing Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F, ³¹P), Fourier-Transform Infrared (FTIR) spectroscopy, and thermal analysis (TGA/DSC). This guide is intended to serve as a practical resource for researchers in chemistry and materials science, offering field-proven insights into the preparation and analysis of morpholinium-based ionic liquids.

Introduction

An Overview of Ionic Liquids

Ionic liquids (ILs) are a class of salts that exist in a liquid state below 100°C. They are composed entirely of ions. Unlike traditional volatile organic solvents, ILs exhibit a unique combination of properties, including negligible vapor pressure, high thermal stability, wide electrochemical windows, and tunable solvency. These characteristics make them highly attractive as "green" solvents and versatile materials for a wide range of applications, from synthesis and catalysis to electrochemistry and materials science.

The Morpholinium Cation

The morpholinium cation ([C₄H₁₀NO]⁺) is derived from the protonation of morpholine, a heterocyclic compound featuring both an amine and an ether functional group.[1][2] The presence of the ether oxygen atom withdraws electron density from the nitrogen, influencing its basicity and nucleophilicity compared to similar secondary amines like piperidine.[2] In the context of ILs, the morpholinium cation provides a stable, polar framework that can be functionalized to tune the physicochemical properties of the resulting salt.[3]

The Hexafluorophosphate Anion

The hexafluorophosphate anion (PF₆⁻) is a common component in ionic liquids, prized for conferring a high degree of thermal stability and a generally hydrophobic character to the salt. Its non-coordinating nature and large size contribute to a low melting point. However, salts containing the PF₆⁻ anion are susceptible to hydrolysis in the presence of water, especially at elevated temperatures, which can release corrosive hydrogen fluoride (HF).[4]

Significance of Morpholinium Hexafluorophosphate

Morpholinium hexafluorophosphate ([Morph]PF₆) combines the structural features of the morpholinium cation with the stability of the PF₆⁻ anion. As a protic ionic liquid, it possesses an acidic proton on the cation, making it a valuable candidate for applications in proton-transfer catalysis, as a medium for specific organic reactions, or as an electrolyte in electrochemical systems.[3] A thorough understanding of its synthesis and characterization is fundamental for its effective application and for the development of new functionalized morpholinium-based materials.

Synthesis of Morpholinium Hexafluorophosphate

Underlying Principle: Acid-Base Neutralization

The synthesis of Morpholinium Hexafluorophosphate is a straightforward Brønsted-Lowry acid-base neutralization. Morpholine, acting as a Lewis base, accepts a proton from the strong hexafluorophosphoric acid. The reaction is an exothermic proton transfer, resulting in the formation of the morpholinium cation and the hexafluorophosphate anion, which combine to form the ionic liquid salt.

Reaction: C₄H₉NO + HPF₆ → [C₄H₁₀NO]⁺[PF₆]⁻

Reagents and Materials

| Reagent/Material | Grade | Supplier Example | Purpose |

| Morpholine (C₄H₉NO) | ≥99%, Reagent Grade | Sigma-Aldrich | Base/Proton Acceptor |

| Hexafluorophosphoric acid (HPF₆) | ~60% solution in H₂O | Alfa Aesar | Acid/Proton Donor |

| Diethyl ether (anhydrous) | ACS Grade | Fisher Scientific | Antisolvent for precipitation/washing |

| Deionized water | Type I | N/A | Solvent/Washing |

| Magnetic stirrer with hotplate | N/A | N/A | Agitation and controlled heating |

| Round-bottom flask | 250 mL | N/A | Reaction vessel |

| Dropping funnel | 100 mL | N/A | Controlled addition of acid |

| Ice bath | N/A | N/A | Temperature control |

| Rotary evaporator | N/A | N/A | Solvent removal |

| High-vacuum line (Schlenk line) | N/A | N/A | Final drying of the product |

| Büchner funnel and filter flask | N/A | N/A | Product isolation |

Visualization: Synthesis Workflow

Caption: Workflow for the synthesis of Morpholinium Hexafluorophosphate.

Detailed Experimental Protocol

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add morpholine (e.g., 8.71 g, 0.1 mol).

-

Reaction Setup: Place the flask in an ice/water bath on a magnetic stirrer and allow the contents to cool to 0-5°C.

-

Acid Addition: Add hexafluorophosphoric acid (~60% in H₂O, e.g., 24.3 g, ~0.1 mol) to a dropping funnel. Add the acid dropwise to the stirred morpholine solution over approximately 60-90 minutes.

-

Causality: This slow, dropwise addition is crucial to control the highly exothermic neutralization reaction. Maintaining a low temperature (below 10°C) prevents potential side reactions and ensures safety.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-4 hours to ensure the reaction goes to completion.

-

Solvent Removal: Remove the water from the mixture using a rotary evaporator. The bath temperature should be kept moderate (50-60°C) to minimize any potential product decomposition.

-

Product Precipitation and Washing: To the resulting viscous liquid or solid, add an excess of cold, anhydrous diethyl ether (~100 mL) while stirring vigorously. This will cause the ionic liquid to precipitate as a white solid.

-

Causality: Morpholinium hexafluorophosphate is insoluble in non-polar solvents like diethyl ether, while unreacted starting materials or impurities may have some solubility. This step serves as both precipitation and initial purification.

-

-

Isolation: Isolate the white solid by vacuum filtration using a Büchner funnel. Wash the solid on the filter with several small portions of cold, anhydrous diethyl ether (3 x 30 mL) to remove any residual impurities.

-

Self-Validation: The filtrate should be colorless. Continue washing until no further impurities are visibly extracted.

-

-

Drying: Transfer the purified solid to a clean, pre-weighed flask and dry under high vacuum (e.g., using a Schlenk line) at a slightly elevated temperature (e.g., 40-50°C) for 12-24 hours, or until a constant weight is achieved. This step is critical to remove residual water and diethyl ether.

Physicochemical and Spectroscopic Characterization

Summary of Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 25866-83-5 | [5][6][7] |

| Molecular Formula | C₄H₁₀F₆NOP | [7] |

| Molecular Weight | 233.09 g/mol | [7] |

| Appearance | White crystalline solid or colorless liquid | Expected |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for confirming the structure of the synthesized product. The spectra should be recorded in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃CN).

-

¹H NMR: The spectrum will show signals corresponding to the protons of the morpholinium cation. The protons on the carbons adjacent to the positively charged nitrogen (N-CH₂) will be deshielded and appear downfield compared to the protons on the carbons adjacent to the oxygen (O-CH₂). A broad signal for the two N-H protons is also expected.

-

¹³C NMR: Two distinct signals are expected for the two types of carbon atoms in the morpholinium ring (N-CH₂ and O-CH₂).[8]

-

¹⁹F NMR: The hexafluorophosphate anion will exhibit a doublet centered around -71 to -73 ppm due to the coupling between the fluorine and phosphorus atoms (¹J P-F).[9][10]

-

³¹P NMR: The spectrum will show a septet (a seven-line pattern) due to the coupling of the phosphorus nucleus with the six equivalent fluorine atoms.[11]

Table: Expected NMR Data

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

|---|---|---|---|---|

| ¹H | ~8.5 - 9.5 | Broad singlet | N/A | NH₂ |

| ¹H | ~3.8 - 4.0 | Triplet | ~5 | O-CH₂ |

| ¹H | ~3.2 - 3.4 | Triplet | ~5 | N-CH₂ |

| ¹³C | ~63 - 65 | Singlet | N/A | O-C H₂ |

| ¹³C | ~43 - 45 | Singlet | N/A | N-C H₂ |

| ¹⁹F | ~ -71 | Doublet | ¹J P-F ≈ 710 | F -P |

| ³¹P | ~ -144 | Septet | ¹J P-F ≈ 710 | P -F₆ |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule.

-

N-H Stretching: A broad band in the region of 3100-3300 cm⁻¹ corresponds to the stretching vibrations of the N-H bonds on the protonated amine.

-

C-H Stretching: Sharp peaks between 2850-3000 cm⁻¹ are due to the symmetric and asymmetric stretching of the C-H bonds in the methylene groups.[12]

-

C-O-C Stretching: A strong, characteristic band, typically around 1100 cm⁻¹, is assigned to the asymmetric stretch of the C-O-C ether linkage in the morpholine ring.[13]

-

P-F Stretching: A very strong and broad absorption band around 830-840 cm⁻¹ is characteristic of the P-F stretching vibration of the PF₆⁻ anion.

Thermal Analysis (TGA/DSC)

Thermal analysis provides critical information on the material's thermal stability, melting point, and decomposition profile.

-

Differential Scanning Calorimetry (DSC): A DSC scan will reveal the melting point (an endothermic peak) of the salt.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass as a function of temperature. For [Morph]PF₆, the TGA curve will be stable up to the decomposition temperature. The decomposition of PF₆⁻ salts often begins with the release of gaseous PF₅, which can further react with trace water to form HF and POF₃.[4] The onset temperature of mass loss is a key indicator of the material's thermal stability.

Visualization: Characterization Logic

Caption: Logic map of analytical techniques for structural confirmation.

Safety, Handling, and Disposal

Hazard Identification

-

Hexafluorophosphoric Acid (HPF₆): This is a highly toxic and corrosive material.[14] It causes severe skin and eye burns upon contact.[15] Inhalation of its vapors can lead to severe irritation of the respiratory tract.[15] It reacts with water, and its decomposition can produce highly toxic hydrogen fluoride (HF) gas.[14][16]

-

Morpholine: Morpholine is a flammable liquid and is corrosive. It can cause skin and eye irritation or burns.

Personal Protective Equipment (PPE)

All work must be conducted inside a certified chemical fume hood. A full complement of PPE is mandatory:

-

Hand Protection: Heavy-duty, acid-resistant gloves (e.g., neoprene or butyl rubber). Always inspect gloves before use.[17]

-

Eye Protection: Chemical safety goggles and a full-face shield.[17][18]

-

Body Protection: A chemically resistant lab coat. An acid-resistant apron is also recommended.

-

Respiratory Protection: Not typically required if work is performed in a fume hood, but a respirator with an acid gas cartridge should be available for emergencies.[16]

First Aid Measures

-

Skin Contact: Immediately remove all contaminated clothing.[17] Flush the affected area with copious amounts of water for at least 30 minutes.[15] For HPF₆ exposure, after initial washing, continuously rub 2.5% calcium gluconate gel into the affected area until medical attention arrives.[17][18]

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15-30 minutes, holding the eyelids open.[15][18] Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[16]

Spill and Waste Disposal

-

Spills: For small spills, neutralize carefully with a suitable base (e.g., sodium bicarbonate) and absorb with an inert material like vermiculite or sand.

-

Waste Disposal: All waste containing morpholine or hexafluorophosphoric acid must be treated as hazardous waste. Neutralize acidic and basic waste streams before collection by a licensed disposal company.[17] Do not pour into drains.

Conclusion

This guide details a reliable and reproducible protocol for the synthesis of Morpholinium Hexafluorophosphate via acid-base neutralization. The causality behind critical experimental steps and the importance of stringent safety protocols have been emphasized. The subsequent characterization workflow, utilizing a suite of spectroscopic and thermal analysis techniques, provides a robust framework for verifying the structural integrity and purity of the final product. By following this comprehensive guide, researchers can confidently prepare and validate [Morph]PF₆, enabling further exploration of its properties and applications in various scientific fields.

References

-

Common Name: HEXAFLUOROPHOSPHORIC ACID HAZARD SUMMARY. (n.d.). NJ.gov. [Link]

-

Alekov, A., et al. (1969). ELECTRON SPIN RESONANCE STUDY OF y-IRRADIATED MORPHOLINIUM HEXAFLUOROPHOSPHATE. Spectroscopy Letters, 2(4), 91-95. [Link]

-

Jones, P. G., & Kuś, P. (2018). Crystal structures of two formamidinium hexafluoridophosphate salts, one with batch-dependent disorder. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 12), 1836–1840. [Link]

- Sisler, H. H., & Smith, G. F. (1958). U.S. Patent No. 2,848,450. Washington, DC: U.S.

-

Nayak, P. S., et al. (2012). 4-[(2′-Cyanobiphenyl-4-yl)methyl]morpholin-4-ium hexafluoridophosphate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o763. [Link]

-

Kumar, P., & Sharma, K. K. (2016). Synthesis of Morpholino Monomers, Chlorophosphoramidate Monomers, and Solid-Phase Synthesis of Short Morpholino Oligomers. Current Protocols in Nucleic Acid Chemistry, 66, 4.69.1-4.69.29. [Link]

-

Morpholinium. (n.d.). PubChem. [Link]

-

Morpholine. (n.d.). In Wikipedia. [Link]

-

Thermal decomposition of N-butyl-N-methyl pyrrolidinium tetrafluoroborate and N-butyl-N-methyl pyrrolidinium hexafluorophosphate: Py-GC-MS and DFT study. (n.d.). ResearchGate. [Link]

-

Yang, H., et al. (2006). Thermal stability of LiPF6 salt and Li-ion battery electrolytes containing LiPF6. Journal of Power Sources, 161(1), 573-579. [Link]

-

Kádár, M., et al. (2005). 1H and 13C NMR Spectra of N-substituted Morpholines. Magnetic Resonance in Chemistry, 43(11), 935-939. [Link]

-

Giraud, N., et al. (2012). Application of 31P NMR Spectroscopy and Chemical Derivatization for Metabolite Profiling of Lipophilic Compounds in Human Serum. Analytical Chemistry, 84(2), 1039-1047. [Link]

-

Zapata Trujillo, J. C., et al. (2021). Computational Infrared Spectroscopy of 958 Phosphorus-Bearing Molecules. Frontiers in Astronomy and Space Sciences, 8, 43. [Link]

-

Observed IR spectrum of neutral monohydrated morpholine and the calculated spectrum based on the optimized structure shown. (n.d.). ResearchGate. [Link]

-

The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. (n.d.). ResearchGate. [Link]

-

Zapata Trujillo, J. C., et al. (2021). Computational Infrared Spectroscopy of 958 Phosphorus-bearing Molecules. arXiv. [Link]

-

Roy, S. (2007). The characterization of polymorphs by thermal analysis. METTLER TOLEDO UserCom, 1/2007, 9-12. [Link]

-

HEXAFLUOROPHOSPHATE-ANION - Optional[19F NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

-

Zhang, G., et al. (2005). Study on thermal decomposition of lithium hexafluorophosphate by TG-FT-IR coupling method. INIS-IAEA. [Link]

-

Charkin, D. O., et al. (2015). Calorimetric study of thermal decomposition of lithium hexafluorophosphate. Journal of Thermal Analysis and Calorimetry, 121(1), 241-246. [Link]

- Loibner, H., et al. (2009).

-

Smith, P. J., et al. (2019). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine. Loughborough University Research Repository. [Link]

- Process for preparing morpholine hydrochloride as precursor of monoxydine hydrochloride. (1997).

Sources

- 1. Morpholinium | C4H10NO+ | CID 5020115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Morpholine - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. 25866-83-5 CAS MSDS (MORPHOLINIUM HEXAFLUOROPHOSPHATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. MORPHOLINIUM HEXAFLUOROPHOSPHATE | 25866-83-5 [amp.chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. repository.lboro.ac.uk [repository.lboro.ac.uk]

- 11. Application of 31P NMR Spectroscopy and Chemical Derivatization for Metabolite Profiling of Lipophilic Compounds in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. nj.gov [nj.gov]

- 16. fishersci.com [fishersci.com]

- 17. cdhfinechemical.com [cdhfinechemical.com]

- 18. synquestlabs.com [synquestlabs.com]

Morpholinium Hexafluorophosphate Ionic Liquids: A Physicochemical Deep Dive for Researchers

Introduction: The Allure of Morpholinium-Based Ionic Liquids

Ionic liquids (ILs) have emerged as a fascinating class of materials, captivating the attention of researchers in diverse fields from organic synthesis to materials science and electrochemistry.[1] Their unique set of properties, including negligible vapor pressure, high thermal stability, and wide electrochemical windows, positions them as highly versatile and designable solvents and electrolytes.[2] Among the vast family of ILs, those based on the morpholinium cation have garnered increasing interest.[1] The presence of the morpholine ring, with its ether functionality, imparts distinct physicochemical characteristics that can be finely tuned by modifying the N-alkyl substituents.[1] This guide provides an in-depth exploration of the physicochemical properties of a specific and important subclass: morpholinium hexafluorophosphate ionic liquids.

The hexafluorophosphate ([PF6]⁻) anion is a common choice in IL synthesis, known for conferring hydrolytic stability and a wide electrochemical window.[3][4] When paired with a morpholinium cation, the resulting ionic liquid exhibits a compelling balance of properties that make it a prime candidate for applications in electrochemical devices, such as batteries and capacitors, as well as in catalysis and separations.[1][5] This technical guide will delve into the core physicochemical properties of these materials, offering not only a synthesis of the current state of knowledge but also practical, field-proven insights into their characterization. We will explore their thermal behavior, transport properties, and electrochemical stability, providing researchers, scientists, and drug development professionals with a comprehensive understanding of these promising materials.

I. Synthesis and Structural Considerations

The synthesis of morpholinium hexafluorophosphate ILs typically follows a two-step process. The first step involves the quaternization of an N-alkylmorpholine with a suitable alkyl halide to form the corresponding morpholinium halide salt. This is followed by an anion metathesis reaction where the halide is exchanged for the hexafluorophosphate anion, often by reaction with a hexafluorophosphate salt such as potassium hexafluorophosphate (KPF6) or hexafluorophosphoric acid (HPF6).[2][6]

The causality behind this synthetic choice lies in its efficiency and the ability to purify the final product to a high degree, which is critical for accurate physicochemical measurements and demanding applications like electrochemistry. The purity of the IL, particularly the absence of halide impurities and water, can significantly impact its properties.[4]

Figure 1: General synthesis workflow for morpholinium hexafluorophosphate ionic liquids.

The structure of the morpholinium cation, particularly the length and nature of the N-alkyl substituents, plays a pivotal role in determining the ultimate physicochemical properties of the IL.[1] Increasing the alkyl chain length, for instance, generally leads to an increase in viscosity and a decrease in density and conductivity.[7] This is a direct consequence of increased van der Waals interactions and steric hindrance, which impede ion mobility.

II. Thermal Properties: Stability and Phase Behavior

A key advantage of ionic liquids is their high thermal stability.[2] For morpholinium hexafluorophosphate ILs, this is a defining characteristic that enables their use in high-temperature applications.

A. Thermal Decomposition

The thermal stability of an ionic liquid is typically assessed using thermogravimetric analysis (TGA).[8] This technique monitors the mass of a sample as a function of temperature, providing a clear indication of the onset of decomposition. Morpholinium salts have been reported to be thermally stable up to temperatures near 673 K (400 °C).[5] The decomposition temperature is influenced by both the cation and the anion, with the anion often playing a more dominant role.[9] It is crucial to conduct TGA experiments under an inert atmosphere (e.g., nitrogen or argon) as the presence of oxygen can lower the decomposition temperature.[9]

Experimental Protocol: Thermogravimetric Analysis (TGA)

-

Instrument Preparation: Ensure the TGA instrument is calibrated for both temperature and mass.

-

Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of the morpholinium hexafluorophosphate IL into a clean TGA pan (e.g., platinum or alumina).

-

Experimental Conditions:

-

Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

-

Heating Rate: A standard heating rate is 10 °C/min. However, varying the heating rate can provide additional kinetic information about the decomposition process.[9]

-

Temperature Range: Heat the sample from ambient temperature to a temperature well above the expected decomposition point (e.g., 600 °C).

-

-

Data Analysis: The primary data output is a plot of mass versus temperature. The onset decomposition temperature (Tonset) is typically determined as the temperature at which a significant mass loss begins.

B. Phase Transitions

Differential scanning calorimetry (DSC) is the primary technique used to investigate the phase behavior of ionic liquids, including melting points (Tm), glass transitions (Tg), and crystallization events. Many morpholinium hexafluorophosphate ILs are liquid at or near room temperature. The melting point is highly dependent on the symmetry of the cation and the nature of the anion. Asymmetrical cations tend to have lower melting points due to less efficient crystal packing.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

-

Instrument Preparation: Calibrate the DSC instrument using standard reference materials (e.g., indium).

-

Sample Preparation: Hermetically seal a small, accurately weighed sample (typically 5-10 mg) of the IL in an aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: Purge the DSC cell with an inert gas.

-

Thermal Program:

-

Cool the sample to a low temperature (e.g., -100 °C) at a controlled rate (e.g., 10 °C/min).

-

Hold at the low temperature for a few minutes to ensure thermal equilibrium.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above any expected transitions.

-

A second heating and cooling cycle is often performed to ensure the removal of any thermal history.

-

-

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events, such as melting, appear as peaks, while glass transitions appear as a step change in the baseline.

III. Transport Properties: A Window into Ion Mobility

The transport properties of an ionic liquid, namely its density, viscosity, and ionic conductivity, are critically important for many of its applications, particularly in electrochemistry where efficient ion transport is paramount.

A. Density

The density of morpholinium hexafluorophosphate ILs is influenced by the packing efficiency of the ions. Generally, the density decreases with increasing temperature due to thermal expansion. The introduction of an oxygen atom in the morpholinium ring, compared to a piperidinium ring, can lead to greater packing efficiency and thus a higher density.

B. Viscosity

Viscosity is a measure of a fluid's resistance to flow and is a crucial parameter for applications involving mass transport.[10] Morpholinium hexafluorophosphate ILs can exhibit a wide range of viscosities depending on the structure of the cation. Longer alkyl chains on the morpholinium cation lead to a significant increase in viscosity due to stronger van der Waals forces and increased entanglement.[7] Temperature has a profound effect on viscosity, with an exponential decrease in viscosity observed as temperature increases. This relationship is often described by the Vogel-Tammann-Fulcher (VTF) equation.[7]

C. Ionic Conductivity

Ionic conductivity is a measure of an IL's ability to conduct an electric current and is directly related to the mobility of its constituent ions.[11] For electrochemical applications, high ionic conductivity is highly desirable. The conductivity of morpholinium hexafluorophosphate ILs is inversely related to their viscosity; lower viscosity generally leads to higher conductivity. The ionic conductivity of pure N-alkyl-N-methylmorpholinium hexafluorophosphate has been reported to be in the order of 10⁻⁴ S·cm⁻¹.[6] The temperature dependence of ionic conductivity often follows the Arrhenius or VTF equation.[12]

Table 1: Summary of Physicochemical Properties of Selected Morpholinium Ionic Liquids

| Ionic Liquid Cation | Anion | Property | Value | Temperature (°C) | Reference |

| N-ethyl-N-methylmorpholinium | bis(trifluoromethanesulfonyl)imide | Conductivity | - | - | [12] |

| N-butyl-N-methylmorpholinium | bis(trifluoromethanesulfonyl)imide | Conductivity | - | - | [12] |

| N-propyl-N-methylmorpholinium | bis(trifluoromethanesulfonyl)imide | Density | 1.54 g/cm³ | 25 | |

| N-ethyl-N-methylmorpholinium | bis(trifluoromethanesulfonyl)imide | Density | 1.514 g/cm³ | 40 | |

| N-butyl-N-methylmorpholinium | bis(trifluoromethanesulfonyl)imide | Density | 1.439 g/cm³ | 40 | |

| N-propyl-N-methylmorpholinium | bis(trifluoromethanesulfonyl)imide | Glass Transition | 235 K | - | |

| N-propyl-N-methylmorpholinium | bis(trifluoromethanesulfonyl)imide | Decomposition Temp. | 473 K | - |

Note: Data for hexafluorophosphate-based morpholinium ILs is less prevalent in the provided search results. The table includes data for a closely related anion to illustrate general trends.

Figure 2: Experimental workflow for determining the transport properties of ionic liquids.

IV. Electrochemical Properties: The Key to Energy Applications

The electrochemical stability of an ionic liquid is defined by its electrochemical window (EW), which is the potential range over which the IL is neither oxidized nor reduced.[13] A wide electrochemical window is a critical requirement for electrolytes in high-voltage electrochemical devices.[14] Morpholinium-based ionic liquids are known for their wide electrochemical windows, which can be up to 6 V.[5]

The electrochemical window is determined by the electrochemical stability of both the cation and the anion.[13] The cation's stability dictates the cathodic (reductive) limit, while the anion's stability determines the anodic (oxidative) limit. The hexafluorophosphate anion is known to have good oxidative stability.[4]

Experimental Protocol: Cyclic Voltammetry (CV) for Electrochemical Window Determination

-

Electrochemical Cell Setup:

-

Working Electrode: A polished glassy carbon or platinum electrode.

-

Reference Electrode: A stable reference electrode, such as a silver/silver ion (Ag/Ag⁺) or a quasi-reference electrode like a silver wire.

-

Counter Electrode: A platinum wire or mesh.

-

-

Electrolyte Preparation: The morpholinium hexafluorophosphate IL is used as the electrolyte. It is crucial to ensure the IL is dry and free of impurities, as water can significantly narrow the electrochemical window.[4]

-

Experimental Conditions:

-

Atmosphere: The experiment should be conducted in an inert atmosphere (e.g., in a glovebox) to exclude oxygen and moisture.

-

Potential Scan: The potential is scanned from an initial value towards the cathodic limit, then reversed and scanned towards the anodic limit, and finally returned to the initial potential. The scan rate is typically in the range of 10-100 mV/s.

-

-

Data Analysis: The resulting voltammogram plots current versus potential. The electrochemical window is determined as the potential range where no significant current flows, indicating the absence of electrochemical reactions. The cathodic and anodic limits are typically defined as the potentials at which the current density reaches a certain threshold value (e.g., 0.1 or 1 mA/cm²).

V. Conclusion and Future Outlook

Morpholinium hexafluorophosphate ionic liquids represent a promising class of materials with a unique combination of high thermal stability, tunable transport properties, and wide electrochemical windows. These characteristics make them highly attractive for a range of applications, particularly in the field of electrochemistry as electrolytes for batteries and supercapacitors. The ability to modify the morpholinium cation's structure provides a powerful tool for tailoring the physicochemical properties to meet the specific demands of a given application.

Further research is warranted to expand the library of morpholinium hexafluorophosphate ILs and to establish more comprehensive structure-property relationships. Investigations into their long-term stability under operating conditions and their compatibility with various electrode materials will be crucial for their successful implementation in commercial devices. As our understanding of these fascinating materials deepens, so too will their potential to contribute to advancements in energy storage, catalysis, and beyond.

References

-

ResearchGate. (2025). Physicochemical Characterization of Morpholinium Cation Based Protic Ionic Liquids Used As Electrolytes. Request PDF. Retrieved from [Link]

- Earle, M. J., & Seddon, K. R. (2000). VARIATION OF THE CATION OF IONIC LIQUIDS: THE EFFECTS ON THEIR PHYSICOCHEMICAL PROPERTIES AND REACTION OUTCOME. In Ionic Liquids in Synthesis (pp. 141-183). Wiley-VCH Verlag GmbH.

- Cha, S. J., et al. (2007). Synthesis and ionic conductivities of lithium-doped morpholinium salts. Journal of the Korean Electrochemical Society, 10(4), 216-221.

- Cha, S. J., et al. (2007).

- Pal, M., et al. (2019). Density, sound velocity, viscosity, and refractive index of new morpholinium ionic liquids with amino acid-based anions: Effect of temperature, alkyl chain length, and anion.

-

ResearchGate. (n.d.). Morpholinium Ionic Liquids and Piperazinium Ionic Liquids. ResearchGate. Retrieved from [Link]

- Galinski, M., et al. (2006). Morpholinium-based ionic liquid mixtures as electrolytes in electrochemical double layer capacitors. Electrochimica Acta, 51(28), 6173-6179.

-

ResearchGate. (2025). Investigating the Electrochemical Windows of Ionic Liquids. Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal stability of ionic liquids. ResearchGate. Retrieved from [Link]

- Ganesan, V., & Gope, K. (2019). Identifying High Ionic Conductivity Compositions of Ionic Liquid Electrolytes Using Features of the Solvation Environment.

- Froyland, S. A., et al. (2017). Biological Activity of Ionic Liquids and Their Application in Pharmaceutics and Medicine. Chemical Reviews, 117(10), 7125-7168.

- Martins, V., et al. (2019). Application of Ionic Liquids in Electrochemistry—Recent Advances. Molecules, 24(1), 82.

- Wu, B., et al. (2021). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. Energies, 14(16), 5123.

- Liyana-Arachchi, T. P., et al. (2011). Electrochemical Windows of Room-Temperature Ionic Liquids from Molecular Dynamics and Density Functional Theory Calculations.

- Diva-Portal.org. (2025). Modeling the Viscosity of Ionic Liquids and Their Mixtures Using ePC-SAFT and Free Volume Theory with an. Diva-Portal.org.

- White Rose Research Online. (n.d.).

- MDPI. (2020). Densities and Viscosities of Ionic Liquid with Organic Solvents. MDPI.

- Huddleston, J. G., et al. (2001). Effect of Water on the Electrochemical Window and Potential Limits of Room-Temperature Ionic Liquids. Green Chemistry, 3(4), 156-164.

- Gualandi, I., et al. (2023). Ionic Liquids as Working Fluids for Heat Storage Applications: Decomposition Behavior of N-Butyl-N-methylpyrrolidinium tris(pentafluoroethyl)trifluorophosphate. International Journal of Molecular Sciences, 24(4), 3986.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. ionicliquids.alfa-chemistry.com [ionicliquids.alfa-chemistry.com]

- 3. Ionic Liquids as Working Fluids for Heat Storage Applications: Decomposition Behavior of N-Butyl-N-methylpyrrolidinium tris(pentafluoroethyl)trifluorophosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 5. DSpace at KOASAS: Thermal and electrochemical properties of ionic liquids based on N-methyl-N-alkyl morpholinium cations [koasas.kaist.ac.kr]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Application of Ionic Liquids in Electrochemistry—Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

The Architectural Precision of Morpholinium Hexafluorophosphate: A Crystallographic Guide for Pharmaceutical Scientists

Foreword: Unveiling the Solid-State Landscape

In the realm of pharmaceutical development, the journey from a promising molecule to a viable drug product is paved with intricate challenges. Among the most critical is the comprehensive understanding and control of a drug candidate's solid-state properties. The crystal structure, the very blueprint of how molecules arrange themselves in a solid, dictates crucial physicochemical characteristics such as solubility, stability, and bioavailability. For researchers, scientists, and drug development professionals, a deep dive into the crystallographic landscape of a molecule is not merely an academic exercise; it is a fundamental necessity for rational drug design and formulation.

This in-depth technical guide focuses on the crystal structure of morpholinium hexafluorophosphate and its derivatives. The morpholine moiety is a ubiquitous scaffold in medicinal chemistry, valued for its favorable physicochemical and metabolic properties.[1][2] Its ability to improve aqueous solubility and bioavailability makes it a valuable component in many drug candidates.[2][3] When combined with the hexafluorophosphate anion, a common counterion used to induce crystallization and stabilize cationic species, we enter a fascinating world of intermolecular interactions that govern the three-dimensional architecture of the resulting salt. This guide will provide a technical exploration of the synthesis, crystallographic analysis, and structural intricacies of morpholinium hexafluorophosphate derivatives, offering field-proven insights into the causality behind experimental choices and the self-validating nature of crystallographic protocols.

I. The Genesis of a Crystal: Synthesis and Crystallization

The successful determination of a crystal structure begins with the synthesis of high-quality single crystals. The methodologies employed for the synthesis of morpholinium hexafluorophosphate salts are rooted in fundamental organic acid-base chemistry, yet require careful control to yield crystals suitable for X-ray diffraction.

Experimental Protocol: Synthesis of Morpholinium Hexafluorophosphate Derivatives

A common and effective method for the synthesis of morpholinium hexafluorophosphate derivatives involves the reaction of a morpholine-containing compound with a suitable acid in the presence of a hexafluorophosphate source. The following protocol is a synthesized representation based on established methodologies for similar compounds.[4][5]

Materials:

-

Morpholine derivative (e.g., morpholine, 4'-(morpholinomethyl)biphenyl-2-carbonitrile)

-

Hexafluorophosphoric acid (HPF₆) or Ammonium hexafluorophosphate ((NH₄)PF₆)

-

Appropriate solvent (e.g., methanol, ethanol)

-

Triethyl orthoformate (for formamidinium derivatives)[4]

Step-by-Step Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve the morpholine derivative in the chosen solvent.

-

Acidification/Salt Formation:

-

Method A (Direct Acidification): Slowly add a stoichiometric equivalent of hexafluorophosphoric acid to the stirred solution at room temperature.[5] Caution: Hexafluorophosphoric acid is corrosive and toxic; handle with appropriate personal protective equipment in a fume hood.

-

Method B (Metathesis Reaction): For the synthesis of derivatives like morpholinoformamidinium hexafluorophosphate, an equimolar mixture of the morpholine derivative, triethyl orthoformate, and ammonium hexafluorophosphate is heated.[4]

-

-

Precipitation and Crystallization:

-

The morpholinium hexafluorophosphate salt may precipitate directly from the reaction mixture upon addition of the acid or during heating.[4][5]

-

To obtain single crystals suitable for X-ray diffraction, the crude product is typically recrystallized. Slow evaporation of a solution of the compound in a suitable solvent (e.g., ethanol, water) at room temperature is a commonly employed technique.[4][5]

-

-

Isolation and Drying: The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Causality Behind Experimental Choices:

-

Solvent Selection: The choice of solvent is critical. It must be able to dissolve the reactants but should have a low enough solubility for the product to crystallize. The polarity of the solvent can also influence the resulting crystal packing and potentially lead to the formation of different polymorphs.

-

Controlled Cooling/Evaporation: Slow cooling or slow evaporation of the solvent is paramount for growing large, well-ordered single crystals. Rapid precipitation tends to produce polycrystalline powders unsuitable for single-crystal X-ray diffraction.

II. Deciphering the Blueprint: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[6][7][8] It provides a wealth of information, including unit cell dimensions, bond lengths, bond angles, and details of intermolecular interactions.[6]

Experimental Workflow for Crystal Structure Determination

The process of determining a crystal structure via SC-XRD follows a well-defined workflow, ensuring data integrity and a reliable final structure.

Caption: A typical workflow for single-crystal X-ray diffraction analysis.

Self-Validating System in Crystallography:

The entire process of crystal structure determination is inherently self-validating. The quality of the final refined structure is judged by several metrics, including the R-factor (a measure of the agreement between the calculated and observed structure factors), the goodness-of-fit, and the residual electron density map. Any inconsistencies or errors in data collection or processing will manifest as poor refinement statistics, prompting a re-evaluation of the experiment.

III. The Architecture Revealed: Crystal Structure of Morpholinium Hexafluorophosphate Derivatives

Case Study 1: Morpholinoformamidinium Hexafluoridophosphate

The crystal structure of morpholinoformamidinium hexafluoridophosphate, C₅H₁₁N₂O⁺·PF₆⁻, has been determined, revealing interesting structural features.[4]

| Crystallographic Parameter | Value | Source |

| Chemical Formula | C₅H₁₁N₂O⁺·PF₆⁻ | [4] |

| Formula Weight | 260.13 | [4] |

| Crystal System | Orthorhombic | [4] |

| Space Group | Pbca | [4] |

| a (Å) | 10.4638 (3) | [4] |

| b (Å) | 12.0113 (3) | [4] |

| c (Å) | 15.3995 (4) | [4] |

| V (ų) | 1934.52 (9) | [4] |

| Z | 8 | [4] |

| Density (calculated) (Mg m⁻³) | 1.788 | [4] |

Key Structural Features:

-

Morpholinium Cation Conformation: The morpholine ring adopts the energetically favorable chair conformation.[4] This is a common feature in morpholinium salts.[5][9]

-

Intermolecular Interactions: The cations are linked into chains parallel to the b-axis by N—H⋯O hydrogen bonds.[4] This hydrogen bonding is a dominant force in the crystal packing of morpholinium salts.[9]

-

Batch-Dependent Disorder: Interestingly, crystals of this compound obtained by recrystallization from ethanol exhibited positional disorder in one of the cation chains, leading to a lowering of the crystal symmetry to the non-centrosymmetric space group Pca2₁.[4] This highlights the sensitivity of crystal packing to the crystallization conditions and is a critical consideration in pharmaceutical polymorph screening.

Case Study 2: 4-[(2'-Cyanobiphenyl-4-yl)methyl]morpholin-4-ium Hexafluoridophosphate

This more complex derivative also provides valuable insights into the crystal packing of morpholinium hexafluorophosphate salts.[5]

Key Structural Features:

-

Morpholinium Cation Conformation: The morpholine ring again adopts the usual chair conformation.[5]

-

Hexafluorophosphate Anion: The PF₆⁻ anion displays a distorted octahedral geometry and exhibits disorder, with the fluorine atoms distributed over two orientations.[5] Anion disorder is not uncommon for highly symmetric anions like hexafluorophosphate.

-

Hydrogen Bonding Network: The crystal packing is consolidated by intermolecular N—H⋯N and C—H⋯O hydrogen bonds, forming chains of cations.[5]

IV. The Supramolecular Glue: Intermolecular Interactions

The crystal structure of any molecular salt is a delicate balance of various intermolecular forces. In morpholinium hexafluorophosphate derivatives, hydrogen bonding plays a pivotal role in dictating the overall supramolecular architecture.

Caption: Key hydrogen bonding interactions in morpholinium hexafluorophosphate derivatives.

The N-H groups of the protonated morpholinium cation are strong hydrogen bond donors. They can interact with the fluorine atoms of the hexafluorophosphate anion and the oxygen atom of a neighboring morpholinium cation.[4][9] In more complex derivatives, other hydrogen bond acceptors on the substituents can also participate in the network.[5] These interactions create robust one-, two-, or three-dimensional networks that stabilize the crystal lattice.

V. Implications for Drug Development

A thorough understanding of the crystal structure of a morpholinium hexafluorophosphate salt of an active pharmaceutical ingredient (API) is crucial for several reasons:

-

Polymorphism: As demonstrated by the batch-dependent disorder in morpholinoformamidinium hexafluoridophosphate, different crystallization conditions can lead to different crystal forms (polymorphs).[4] Polymorphs can have different solubilities and stabilities, which can significantly impact the bioavailability and shelf-life of a drug product.[10][11]

-

Salt Selection: The formation of salts is a common strategy to improve the physicochemical properties of APIs.[11] The hexafluorophosphate anion can be an effective choice for inducing crystallinity. However, its influence on the crystal packing and potential for disorder must be carefully evaluated.

-

Rational Drug Design: Knowledge of the preferred conformations and intermolecular interactions of the morpholinium moiety can inform the design of new APIs with improved solid-state properties. By anticipating how a molecule will pack in the solid state, scientists can proactively address potential issues with solubility and stability.

VI. Conclusion

The crystal structure of morpholinium hexafluorophosphate and its derivatives offers a compelling case study in the importance of solid-state characterization in pharmaceutical sciences. The interplay of the morpholinium cation's conformational preferences and the intricate network of hydrogen bonds, coupled with the potential for disorder, underscores the complexity and richness of the crystalline state. For researchers and drug development professionals, the ability to navigate this landscape through rigorous synthesis, high-resolution crystallographic analysis, and a deep understanding of intermolecular forces is not just a scientific endeavor, but a cornerstone of developing safe and effective medicines.

References

-

Crystal structures of two formamidinium hexafluoridophosphate salts, one with batch-dependent disorder. (n.d.). National Center for Biotechnology Information. [Link]

-

4-[(2′-Cyanobiphenyl-4-yl)methyl]morpholin-4-ium hexafluoridophosphate. (n.d.). National Center for Biotechnology Information. [Link]

-

Morpholinium. (n.d.). PubChem. [Link]

-

A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2019). PubMed. [Link]

-

Crystal structures and hydrogen bonding in the morpholinium salts of four phenoxyacetic acid analogues. (n.d.). National Center for Biotechnology Information. [Link]

-

Single-crystal X-ray Diffraction. (2007). SERC (Carleton). [Link]

-

Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. (n.d.). MDPI. [Link]

-

Synthesis of Morpholino Monomers, Chlorophosphoramidate Monomers, and Solid-Phase Synthesis of Short Morpholino Oligomers. (2020). ResearchGate. [Link]

-

Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (n.d.). ResearchGate. [Link]

-

Single Crystal X-ray Diffraction and Structure Analysis. (n.d.). University of Washington. [Link]

-

Single Crystal X-ray Diffraction. (n.d.). University of York. [Link]

-

Intercalation of Neutral Guests in Pillared Salt Cocrystals of 5-Ureidosalyclic Acid. (2022). ACS Publications. [Link]

-

Structure and interactions of novel ether-functionalised morpholinium and piperidinium ionic liquids with lithium salts. (n.d.). Royal Society of Chemistry. [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). National Center for Biotechnology Information. [Link]

-

[ - Methanaminium, N-[2-chloro-3-(dimethylamino)-2-propenylidene]-N-methyl-, hexafluorophosphate(1-). (n.d.). Organic Syntheses. [Link]

-

Comparative analysis of drug-salt-polymer interactions by experiment and molecular simulation improves biopharmaceutical performance. (2022). bioRxiv. [Link]

-

tetramethylformamidinium hexafluorophosphate: a reagent for formation of interchain carboxylic anhydrides on self-assembled monolayers. (n.d.). PubMed. [Link]

-

Applications of Metal-Organic Frameworks as Drug Delivery Systems. (n.d.). MDPI. [Link]

-

What is Single Crystal X-ray Diffraction?. (2020). YouTube. [Link]

-

Crystallography Open Database: Search results. (n.d.). Crystallography Open Database. [Link]

-

Morpholine-Based Gemini Surfactant: Synthesis and Its Application for Reverse Froth Flotation of Carnallite Ore in Potassium Fertilizer Production. (2018). PubMed. [Link]

-

Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. (n.d.). National Center for Biotechnology Information. [Link]

-

Hexafluorophosphate. (n.d.). PubChem. [Link]

-

Cambridge Structure Database (CSD). (n.d.). MatDaCs. [Link]

-

Searching the Cambridge Structural Database for polymorphs. (2006). ResearchGate. [Link]

-

Crystal structure of tetrakis(1,1,1,5,5,5-hexafluoroacetylacetonato)hafnium(IV). (n.d.). National Center for Biotechnology Information. [Link]articles/PMC5414349/)

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structures of two formamidinium hexafluoridophosphate salts, one with batch-dependent disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-[(2′-Cyanobiphenyl-4-yl)methyl]morpholin-4-ium hexafluoridophosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 7. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 8. rigaku.com [rigaku.com]

- 9. Crystal structures and hydrogen bonding in the morpholinium salts of four phenoxyacetic acid analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Thermal Stability of Morpholinium Hexafluorophosphate: An In-depth Technical Guide

This guide provides a comprehensive technical overview of the thermal stability analysis of morpholinium hexafluorophosphate-based ionic liquids. As these materials find increasing applications in diverse fields such as electrochemistry, catalysis, and drug development, a thorough understanding of their behavior at elevated temperatures is paramount for ensuring operational safety, predicting lifespan, and optimizing performance. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of these ionic liquids. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

Introduction: The Significance of Thermal Stability in Ionic Liquids

Ionic liquids (ILs) are a class of salts with melting points below 100 °C, often existing as liquids at room temperature. Their negligible vapor pressure, high ionic conductivity, and wide electrochemical windows have made them attractive alternatives to volatile organic solvents in a myriad of applications. The morpholinium cation, with its saturated heterocyclic structure containing an ether linkage, offers a unique combination of chemical stability and polarity. When paired with the hexafluorophosphate (PF₆⁻) anion, it forms an ionic liquid with notable properties.

However, the operational limits of any material are dictated by its stability under various stresses, with thermal stress being a primary concern. The thermal stability of an ionic liquid is not a single data point but rather a complex interplay of the constituent cation and anion, the purity of the sample, and the surrounding atmosphere. For morpholinium hexafluorophosphate, understanding its decomposition temperature and the nature of its thermal transitions is crucial for its safe and effective implementation.

Physicochemical Properties and Synthesis of Morpholinium Hexafluorophosphate

The physicochemical properties of morpholinium hexafluorophosphate are intrinsically linked to its molecular structure. The morpholinium cation's flexible ring and the presence of the ether oxygen influence its interaction with the hexafluorophosphate anion, affecting properties like viscosity, density, and, most importantly for this guide, thermal stability.

Synthesis of N-Alkyl-N-Methylmorpholinium Hexafluorophosphate

A common route to synthesizing N-alkyl-N-methylmorpholinium hexafluorophosphate involves a two-step process: quaternization of N-methylmorpholine followed by anion exchange. As a representative example, the synthesis of N-ethyl-N-methylmorpholinium hexafluorophosphate is outlined below.

Step 1: Quaternization

N-methylmorpholine is reacted with an ethylating agent, such as ethyl bromide, to form the N-ethyl-N-methylmorpholinium bromide precursor. This is a classic Sₙ2 reaction where the nitrogen atom of the morpholine ring acts as a nucleophile.

Step 2: Anion Exchange

The resulting bromide salt is then subjected to an anion exchange reaction with a hexafluorophosphate salt, typically potassium hexafluorophosphate (KPF₆) or ammonium hexafluorophosphate (NH₄PF₆), in a suitable solvent like methanol or acetone. The desired morpholinium hexafluorophosphate is then isolated, often by precipitation of the inorganic bromide salt.

Experimental Protocol: Synthesis of N-Ethyl-N-Methylmorpholinium Hexafluorophosphate

-

Quaternization: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-methylmorpholine in a suitable solvent such as acetonitrile. Add a stoichiometric equivalent of ethyl bromide dropwise at room temperature. Heat the mixture to reflux and maintain for 24 hours. After cooling, the solvent is removed under reduced pressure to yield crude N-ethyl-N-methylmorpholinium bromide.

-

Anion Exchange: Dissolve the crude N-ethyl-N-methylmorpholinium bromide in methanol. In a separate flask, dissolve a stoichiometric equivalent of potassium hexafluorophosphate in methanol. Slowly add the KPF₆ solution to the morpholinium bromide solution with vigorous stirring. A white precipitate of potassium bromide (KBr) will form.

-

Purification: Stir the reaction mixture at room temperature for several hours to ensure complete anion exchange. Filter the mixture to remove the KBr precipitate. The filtrate, containing the desired N-ethyl-N-methylmorpholinium hexafluorophosphate, is then concentrated under reduced pressure. The resulting ionic liquid is washed multiple times with deionized water to remove any remaining impurities and then dried under high vacuum at an elevated temperature (e.g., 80 °C) for at least 24 hours to remove any residual water and solvent.

Thermal Analysis Methodologies

The thermal stability of morpholinium hexafluorophosphate is primarily assessed using two complementary techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is indispensable for determining the onset of decomposition, the temperature at which significant mass loss begins.

Causality behind Experimental Choices:

-

Atmosphere: The analysis is typically conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation, which can occur at lower temperatures than thermal decomposition. Running the analysis in an oxidative atmosphere (e.g., air) can also provide valuable information about the material's stability in real-world conditions. The thermal stability of ionic liquids can be significantly lower in an oxidizing atmosphere.[1]

-

Heating Rate: A slower heating rate (e.g., 5-10 °C/min) generally provides better resolution of thermal events and a more accurate determination of the onset temperature. Faster heating rates can shift the decomposition to higher temperatures.[1]

-

Sample Size: A small sample size (typically 5-10 mg) is used to ensure uniform heating and minimize thermal gradients within the sample.

Experimental Protocol: TGA Analysis

-

Instrument Preparation: Ensure the TGA instrument is calibrated and the sample pan is clean.

-

Sample Loading: In an inert atmosphere (glovebox), accurately weigh 5-10 mg of the dried morpholinium hexafluorophosphate into a TGA pan.

-

Analysis: Place the sample in the TGA furnace and purge with the desired gas (e.g., nitrogen at a flow rate of 20-50 mL/min) to establish an inert environment.

-

Heating Program: Heat the sample from ambient temperature to a final temperature well above the expected decomposition (e.g., 600 °C) at a constant heating rate of 10 °C/min.

-

Data Acquisition: Record the mass loss as a function of temperature. The onset decomposition temperature (T_onset) is typically determined as the intersection of the baseline tangent and the tangent of the decomposition step.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to identify phase transitions such as melting (Tₘ), crystallization (T₋c), and glass transitions (T₋g).

Causality behind Experimental Choices:

-

Heating and Cooling Cycles: Multiple heating and cooling cycles are often employed to erase the sample's prior thermal history and obtain reproducible results for the glass transition and melting/crystallization events.

-

Scan Rate: A typical scan rate of 10 °C/min is used. Slower rates can improve the resolution of thermal events but may decrease the signal-to-noise ratio.

Experimental Protocol: DSC Analysis

-

Instrument Preparation: Calibrate the DSC instrument with appropriate standards.

-

Sample Preparation: In an inert atmosphere, hermetically seal 2-5 mg of the ionic liquid in an aluminum DSC pan.

-

Analysis Program:

-

Equilibrate the sample at a starting temperature (e.g., 25 °C).

-

Cool the sample to a low temperature (e.g., -100 °C) at a controlled rate (e.g., 10 °C/min).

-

Hold at the low temperature for a few minutes to allow for thermal equilibrium.

-

Heat the sample to a temperature below its decomposition point (e.g., 200 °C) at a controlled rate (e.g., 10 °C/min).

-

-

Data Acquisition: Record the heat flow as a function of temperature. The glass transition is observed as a step change in the baseline, while melting and crystallization are seen as endothermic and exothermic peaks, respectively.

Data Interpretation and Expected Results

Due to the limited availability of specific thermal analysis data for Morpholinium hexafluorophosphate in the public domain, we will discuss the expected results based on closely related N-alkyl-N-methylmorpholinium hexafluorophosphate salts.

TGA Data

For N-alkyl-N-methylmorpholinium hexafluorophosphate, the onset of thermal decomposition is generally observed at high temperatures, indicating good thermal stability.

| Compound Family | Onset Decomposition Temp. (T_onset) | Atmosphere | Reference |

| N-alkyl-N-methylmorpholinium hexafluorophosphates | ~400 °C (673 K) | Inert | [2] |

It is important to note that the alkyl chain length on the morpholinium cation can influence the thermal stability, though this effect is generally less pronounced than the choice of anion. Some studies on morpholinium-based ionic liquids with other anions have suggested a potential two-step decomposition process, which may be observable in the derivative thermogravimetric (DTG) curve.[2]

DSC Data

The DSC thermogram for a morpholinium-based ionic liquid is expected to show a glass transition at a sub-ambient temperature. Depending on the specific alkyl substituents and the thermal history of the sample, a crystallization exotherm upon heating from the glassy state (cold crystallization) and a subsequent melting endotherm may be observed. Many ionic liquids, however, are poor crystallizers and may only exhibit a glass transition.

| Thermal Event | Expected Temperature Range |

| Glass Transition (T₋g) | -50 °C to -90 °C |

| Cold Crystallization (T₋cc) | May not be present |

| Melting Point (Tₘ) | Highly dependent on cation structure |

Decomposition Mechanism

The thermal decomposition of ionic liquids containing the hexafluorophosphate anion is generally initiated by the degradation of the PF₆⁻ anion. The primary decomposition pathway involves the dissociation of the anion into phosphorus pentafluoride (PF₅) gas and a fluoride ion (F⁻).

PF₆⁻ ⇌ PF₅ + F⁻

The highly reactive PF₅ gas is a Lewis acid and can further react with trace amounts of water to produce hydrofluoric acid (HF) and phosphoryl fluoride (POF₃).[3][4]

PF₅ + H₂O → POF₃ + 2HF

The fluoride ion can act as a nucleophile and attack the electrophilic carbon atoms on the morpholinium cation, leading to the degradation of the organic cation. For an N-ethyl-N-methylmorpholinium cation, this could involve an Sₙ2 or E2 elimination pathway, leading to the formation of volatile organic compounds.

Safety Considerations

-

Handling: Morpholinium hexafluorophosphate, like many ionic liquids, should be handled with appropriate personal protective equipment, including gloves and safety glasses. Due to its hygroscopic nature, it should be handled and stored in an inert atmosphere (e.g., a glovebox) to prevent moisture absorption, which can significantly lower its thermal stability.

-

Decomposition Products: The thermal decomposition of hexafluorophosphate salts can release toxic and corrosive gases, including PF₅ and potentially HF. All thermal analyses should be conducted in a well-ventilated area, and the instrument's exhaust should be properly vented.

-

Thermal Runaway: While ionic liquids are generally considered to have low flammability, their decomposition can be exothermic. When working with larger quantities at elevated temperatures, the potential for a thermal runaway reaction should be considered.

Conclusion

The thermal stability of morpholinium hexafluorophosphate is a critical parameter for its successful application. This guide has provided a framework for understanding and evaluating this property through established thermal analysis techniques. The high thermal stability of N-alkyl-N-methylmorpholinium hexafluorophosphates, with decomposition onsets around 400 °C, makes them robust candidates for high-temperature applications. However, careful consideration of the experimental conditions, particularly the atmosphere and the presence of moisture, is essential for obtaining accurate and reproducible data. A thorough understanding of the decomposition pathways is also crucial for mitigating risks associated with the handling and use of these materials at elevated temperatures.

References

- Lee, S. H., et al. (2008). Thermal and electrochemical properties of ionic liquids based on N-methyl-N-alkyl morpholinium cations. Journal of the Korean Electrochemical Society, 11(2), 85-90.

- Bhowmick, S., et al. (2023). Structurally flexible pyrrolidinium- and morpholinium-based ionic liquid electrolytes. Physical Chemistry Chemical Physics, 25(30), 20045-20055.

- Xu, C., & Cheng, Z. (2021). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. Processes, 9(2), 337.

- Ferdeghini, C., et al. (2021). Synthesis, thermal behavior and kinetic study of N-morpholinium dicationic ionic liquids by thermogravimetry. Thermochimica Acta, 698, 178881.

- Belleville, P., et al. (2010). Physicochemical Characterization of Morpholinium Cation Based Protic Ionic Liquids Used As Electrolytes. The Journal of Physical Chemistry B, 114(5), 1757–1766.

-

PubChem. (n.d.). N-Ethyl-N-methylmorpholinium bromide. Retrieved from [Link]

- van Wüllen, L. (2017). First Principles Study of Decomposition Reactions in the Electrolyte System Ethylene Carbonate and Lithium Hexafluorophosphate.

- Gao, J., et al. (2021). Thermal hazards evaluation of the synthesis of N-methylmorpholine-N-oxide. Journal of Thermal Analysis and Calorimetry, 147(13), 7345-7355.

- Liu, X., & Yang, H. (2013). Kinetics of Thermal Decomposition of Lithium Hexafluorophosphate. Chinese Journal of Chemical Physics, 26(4), 443-448.

- Spotte-Smith, E. W. C., et al. (2022). Elementary Decomposition Mechanisms of Lithium Hexafluorophosphate in Battery Electrolytes and Interphases. ChemRxiv.

- Spotte-Smith, E. W. C., et al. (2022). Elementary Decomposition Mechanisms of Lithium Hexafluorophosphate in Battery Electrolytes and Interphases. Persson Group.

-

Wikipedia. (n.d.). N-Methylmorpholine. Retrieved from [Link]

- Spotte-Smith, E. W. C., et al. (2022). Elementary Decomposition Mechanisms of Lithium Hexafluorophosphate in Battery Electrolytes and Interphases.

-

Global Substance Registration System. (n.d.). N-ETHYL-N-METHYLPYRROLIDINIUM HEXAFLUOROPHOSPHATE. Retrieved from [Link]

-

ResearchGate. (n.d.). TGA/DSC curves of the phosphotungstic and phosphomolybdic HPA potassium salts. Retrieved from [Link]

- Rosenau, T., et al. (2002). Thermal Reactions of N-Methyl-morpholine-N-oxide (NMMO): A General Method for Separation and Quantification of N-Methyl-morpholine-N-oxide and its Main Degradation Products N-Methylmorpholine and Morpholine by Capillary Electrophoresis (CE).

-

Ataman Kimya. (n.d.). N-ETHYLMORPHOLINE. Retrieved from [Link]

- Paquette, L. A. (Ed.). (2001). N-Methylmorpholine N-Oxide. e-EROS Encyclopedia of Reagents for Organic Synthesis.

Sources

Spectroscopic Fingerprinting of Morpholinium Hexafluorophosphate: An In-Depth Technical Guide

Abstract

Morpholinium hexafluorophosphate ([C₄H₁₀NO]⁺[PF₆]⁻) is an ionic liquid of significant interest, finding applications in electrochemistry, synthesis, and materials science. A thorough understanding of its molecular structure and purity is paramount for its effective application and development. This technical guide provides a comprehensive exploration of the spectroscopic techniques central to the characterization of morpholinium hexafluorophosphate: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy. This document moves beyond a simple recitation of methods, offering a detailed rationale for experimental choices and a guide to the nuanced interpretation of the resulting spectral data. The insights provided herein are grounded in established spectroscopic principles and data from related morpholinium salts and hexafluorophosphate compounds, offering a robust framework for researchers, scientists, and professionals in drug development.

Introduction: The Molecular Architecture of Morpholinium Hexafluorophosphate

Morpholinium hexafluorophosphate is an ionic liquid comprised of an organic cation, morpholinium, and an inorganic anion, hexafluorophosphate. The morpholinium cation is the protonated form of morpholine, a heterocyclic amine. Its chair conformation and the presence of heteroatoms (nitrogen and oxygen) impart specific spectroscopic signatures. The hexafluorophosphate anion is a well-known non-coordinating anion, valued for its high stability and inertness. The combination of these two ions results in a material with unique physicochemical properties.

Accurate spectroscopic analysis is non-negotiable for verifying the synthesis of morpholinium hexafluorophosphate, assessing its purity, and understanding the subtle intermolecular interactions that govern its bulk properties. This guide will dissect the application of NMR, IR, and Raman spectroscopy to provide a complete molecular portrait of this compound.

Caption: Molecular structure of the morpholinium cation and hexafluorophosphate anion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic and inorganic compounds. For morpholinium hexafluorophosphate, a suite of NMR experiments targeting ¹H, ¹³C, ³¹P, and ¹⁹F nuclei provides a comprehensive and unambiguous characterization.

Experimental Protocol: NMR Sample Preparation

-

Solvent Selection: A deuterated solvent that readily dissolves the ionic liquid is crucial. Deuterated acetonitrile (CD₃CN) or dimethyl sulfoxide (DMSO-d₆) are common choices. The selection should be based on the desired experimental temperature range and potential interactions with the analyte.

-

Concentration: A concentration of 5-10 mg/mL is typically sufficient for ¹H and ¹³C NMR. For less sensitive nuclei like ³¹P, a higher concentration may be beneficial.

-

Internal Standard: Tetramethylsilane (TMS) is the standard reference for ¹H and ¹³C NMR. For ³¹P NMR, 85% phosphoric acid is used as an external standard, while CFCl₃ is a common reference for ¹⁹F NMR.

Caption: General workflow for NMR spectroscopic analysis.

¹H and ¹³C NMR: Characterizing the Morpholinium Cation

The ¹H and ¹³C NMR spectra are primarily used to confirm the structure and purity of the morpholinium cation.

-

¹H NMR: The proton NMR spectrum of the morpholinium cation is expected to show two distinct multiplets corresponding to the methylene (CH₂) groups.[1] The protons on the carbons adjacent to the positively charged nitrogen atom (N⁺-CH₂) are deshielded and will appear at a higher chemical shift (downfield) compared to the protons on the carbons adjacent to the oxygen atom (O-CH₂).[1] The N-H protons will likely appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

-

¹³C NMR: The proton-decoupled ¹³C NMR spectrum will display two signals for the two non-equivalent methylene carbons.[2] Similar to the proton spectrum, the carbon atoms bonded to the nitrogen will be at a higher chemical shift than those bonded to the oxygen due to the inductive effect of the positively charged nitrogen.[2][3]

| Nucleus | Assignment | Expected Chemical Shift (ppm) | Multiplicity |

| ¹H | N⁺-CH ₂ | ~3.5 - 4.0 | Multiplet |

| ¹H | O-CH ₂ | ~3.0 - 3.5 | Multiplet |

| ¹H | N⁺-H ₂ | Variable (broad) | Singlet |

| ¹³C | N⁺-C H₂ | ~65 - 70 | - |

| ¹³C | O-C H₂ | ~45 - 50 | - |

| Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for the Morpholinium Cation. |

³¹P and ¹⁹F NMR: Fingerprinting the Hexafluorophosphate Anion

The presence and integrity of the hexafluorophosphate anion are unequivocally confirmed by ³¹P and ¹⁹F NMR spectroscopy.

-

³¹P NMR: The phosphorus-31 NMR spectrum provides a distinctive signature for the [PF₆]⁻ anion. Due to the coupling of the phosphorus nucleus with six equivalent fluorine nuclei (I = 1/2), the signal appears as a well-defined septet.[4] The chemical shift is typically observed around -145 ppm relative to 85% H₃PO₄.[5] The presence of any hydrolysis products, such as difluorophosphate, would result in additional signals with different multiplicities and chemical shifts.[4]

-

¹⁹F NMR: The fluorine-19 NMR spectrum will show a doublet centered around -71 to -73 ppm.[6] The splitting is due to the coupling with the phosphorus-31 nucleus (¹J_PF). The observation of a clean doublet confirms the P-F bonding and the integrity of the anion.

| Nucleus | Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (¹J) |

| ³¹P | P F₆⁻ | ~ -145 | Septet | ~710 Hz (P-F) |

| ¹⁹F | PF ₆⁻ | ~ -71 to -73 | Doublet | ~710 Hz (F-P) |

| Table 2: Expected ³¹P and ¹⁹F NMR Parameters for the Hexafluorophosphate Anion. |

Vibrational Spectroscopy: IR and Raman Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Together, they provide a detailed fingerprint of the functional groups present in morpholinium hexafluorophosphate.

Experimental Protocols

-

FTIR Spectroscopy: The sample can be analyzed as a thin film between two KBr or NaCl plates or by using an Attenuated Total Reflectance (ATR) accessory, which is often more convenient for ionic liquids.[7]

-

Raman Spectroscopy: The sample is typically placed in a glass vial or capillary tube and irradiated with a monochromatic laser source.[8]

Caption: General workflow for vibrational spectroscopy.

Interpreting the Spectra

The vibrational spectrum of morpholinium hexafluorophosphate can be understood by considering the characteristic vibrations of the morpholinium cation and the hexafluorophosphate anion.

-

Morpholinium Cation Vibrations:

-

C-H Stretching: The methylene C-H stretching vibrations are expected in the 2850-3000 cm⁻¹ region.[9]

-